molecular formula C11H10O2 B2413062 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde CAS No. 2098116-90-4

3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde

Cat. No.: B2413062
CAS No.: 2098116-90-4
M. Wt: 174.199
InChI Key: FTUYFEXYADEYEK-UHFFFAOYSA-N
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Description

3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a benzaldehyde group substituted with a 3-methoxyprop-1-ynyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde typically involves the reaction of 3-bromoprop-1-yne with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Scientific Research Applications

3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Similar structure but lacks the prop-1-ynyl group.

    3-(3-Hydroxyprop-1-ynyl)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and a prop-1-ynyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-(3-methoxyprop-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYFEXYADEYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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